Curvaticin
Description
Historical Context and Discovery of Curvaticin as a Bacteriocin (B1578144)
The broader field of bacteriocin research traces its origins back to the discovery of colicin by André Gratia in 1925 nih.govnih.govnih.gov. This initial finding paved the way for the identification of numerous other proteinaceous substances produced by bacteria that exhibit inhibitory effects against other bacterial strains nih.govnih.gov. Nisin, discovered in 1928, stands as a historically significant bacteriocin and is notable as one of the few approved for use as a food preservative nih.govnih.govonul.works.
Within this historical trajectory, the discovery and characterization of this compound as a bacteriocin produced by Latilactobacillus curvatus strains marked an important step in understanding the antimicrobial potential of this specific lactic acid bacterium. L. curvatus is commonly found in fermented meat products and has been recognized for its bacteriocinogenic activity nih.govnih.govnih.govfishersci.caatamanchemicals.com. Curvacin A, produced by L. curvatus LTH1174, was among the first bacteriocins from this species to be purified and characterized in 1992 nih.gov. Subsequently, other curvaticins, such as this compound L442 from L. curvatus L442 and this compound FS47 from L. curvatus FS47, were identified and characterized from sources like fermented sausages and ground beef nih.govnih.govuni.luuni.ludergipark.org.tr. The identification of these distinct curvaticins from different strains and sources highlights the diversity within this group of bacteriocins produced by L. curvatus.
Overview of Key Research Avenues for this compound
Research on this compound encompasses several key avenues aimed at understanding its properties and potential applications. A significant focus has been on the purification and detailed characterization of different this compound variants produced by various L. curvatus strains nih.govnih.govuni.luuni.lunih.gov. This includes determining their molecular weights, amino acid sequences, and biochemical properties.
Studies have also extensively investigated the inhibitory spectrum of curvaticins against a range of target microorganisms, particularly foodborne pathogens and spoilage bacteria nih.govuni.luuni.lu. Understanding which bacteria are susceptible to this compound activity is crucial for assessing its potential as a biopreservative.
Another important research avenue involves examining the influence of environmental factors, such as pH, temperature, and salt concentration, on this compound production and activity nih.govatamanchemicals.comuni.luuni.lunih.govum.edu.my. These studies are vital for determining the effectiveness of this compound in different food matrices and processing conditions. For instance, research has shown that the activity of some curvaticins can be influenced by NaCl concentration and pH, with some showing enhanced activity at lower pH values and in the presence of certain salt concentrations atamanchemicals.comnih.govum.edu.my. This compound L442, for example, was found to be active over a pH range of 4.0 to 9.0 and retained activity after heat treatment at 121°C nih.govuni.lu. This compound LB65 was reported to be stable between pH 4-10 and heat resistant uni.lu.
Research also explores the genetic determinants of this compound production and immunity, which is important for understanding how these bacteriocins are synthesized and how the producing strains protect themselves nih.govnih.gov. This genetic information can potentially be used to enhance bacteriocin production or transfer bacteriocinogenic traits to other strains.
The potential application of curvaticins as biopreservatives in various food products, particularly fermented meats, is a major driver of research nih.govfishersci.caatamanchemicals.comnih.govbeefresearch.canih.govuni.lu. Studies evaluate the effectiveness of adding purified curvaticins or using this compound-producing starter cultures to inhibit undesirable microorganisms and extend shelf life. Some research also explores the mode of action of curvaticins at the cellular level, investigating how they interact with the membranes of target bacteria to exert their inhibitory effects wikipedia.org.
The following table summarizes some reported characteristics of different curvaticins:
| This compound Variant | Producer Strain | Source | Molecular Weight (kDa) | Key Inhibitory Targets | Stability Properties |
| Curvacin A | L. curvatus LTH1174 | Fermented sausage | 4.3 uni.lu | Various pathogenic bacteria nih.gov | Heat-stable nih.gov |
| This compound L442 | L. curvatus L442 | Greek fermented sausage | 3.3578 nih.gov, 4.5 uni.lu | Listeria monocytogenes nih.govuni.lu | Active at pH 4.0-9.0, heat-stable nih.govuni.lu |
| This compound FS47 | L. curvatus FS47 | Ground beef | 4.07 nih.govuni.lunih.gov | L. monocytogenes, Lactobacillus, Pediococcus, Enterococcus, Bacillus spp. nih.govnih.gov | Heat-stable nih.gov |
| This compound 13 | L. curvatus SB13 | Semidry sausages | 10 nih.gov | Listeria monocytogenes atamanchemicals.comnih.gov | |
| This compound 422 | L. curvatus L422 | Fermented sausages | |||
| This compound LB65 | L. curvatus LB65 | Algerian fermented milk | 3.2 uni.lu | L. monocytogenes, Staphylococcus aureus, Enterococcus faecalis, Micrococcus luteus, Klebsiella pneumonia, Escherichia coli, many LAB dergipark.org.truni.lu | Stable at pH 4-10, heat-resistant uni.lu |
| This compound DN317 | L. curvatus DN317 | Chicken ceca | 4.44809 nih.gov | Campylobacter jejuni, L. monocytogenes, Bacillus subtilis nih.gov | Active under pH conditions nih.gov |
This table illustrates some of the distinct curvaticins identified and studied, highlighting variations in their molecular weights, producer strains, sources of isolation, and reported antimicrobial activities and stability properties.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AYPGNGVHCGKYSCTVDKQTAIGNIGNNAA |
Origin of Product |
United States |
Sources, Biosynthesis, and Production of Curvaticin
Natural Sources and Producing Organisms
Curvaticin and other bacteriocins are found in various natural environments where lactic acid bacteria (LAB) are prevalent. researchgate.net
Based on the provided search results, there is no direct evidence indicating that fungal strains produce this compound. The search results regarding fungi focus on their ability to produce other compounds like HCN or pigments. ekb.egijcmas.com
Latilactobacillus curvatus (formerly Lactobacillus curvatus) is a primary producer of various curvaticins. mdpi.com This species is commonly found in fermented food products, including meat, dairy, cereals, and vegetables. researchgate.netmdpi.com L. curvatus is a dominant microorganism in artisanal sausages, milk, cow dung, and fermented meat products. researchgate.net It is also used as a starter culture for sausage fermentation and as a biopreservative in meat and fish. researchgate.net
Several specific strains of L. curvatus have been identified as this compound producers:
Lactobacillus curvatus LTH1174 produces curvacin A. researchgate.netresearchgate.netheraldopenaccess.us
Lactobacillus curvatus SB13 produces this compound 13. researchgate.netresearchgate.net
Lactobacillus curvatus FS47 produces this compound FS47. researchgate.netheraldopenaccess.usresearchgate.net
Lactobacillus curvatus L442 produces this compound L442. researchgate.netresearchgate.netheraldopenaccess.usresearchgate.netheraldopenaccess.us
Lactobacillus curvatus CRL705 produces lactocin 705. researchgate.netresearchgate.netheraldopenaccess.us
Lactobacillus curvatus LB65 produces this compound LB65. researchgate.netheraldopenaccess.usaensiweb.com
Lactobacillus curvatus MBSa2 and MBSa3 produce sakacin P and sakacin X. researchgate.netmdpi.com
Lactobacillus curvatus ACU-1 produces sakacin Q. researchgate.netresearchgate.netheraldopenaccess.us
These bacteriocins produced by L. curvatus are generally classified as class II bacteriocins. researchgate.netmdpi.com
Here is a table summarizing some L. curvatus strains and the curvaticins they produce:
| Lactobacillus curvatus Strain | Bacteriocin (B1578144) Produced | Molecular Mass (if available) | Source of Isolation (if available) |
| LTH1174 | Curvacin A | 4.3 kDa heraldopenaccess.usresearchgate.net | Fermented sausage researchgate.netnih.gov |
| SB13 | This compound 13 | 10 kDa researchgate.net | Semidry sausages researchgate.net or Belgian sausage researchgate.net |
| FS47 | This compound FS47 | 4.07 kDa heraldopenaccess.usresearchgate.netresearchgate.net | Ground beef heraldopenaccess.usresearchgate.net |
| L442 | This compound L442 | 3357.8 Da researchgate.net or 4.5 kDa heraldopenaccess.usresearchgate.net | Greek traditional fermented sausage researchgate.netheraldopenaccess.usresearchgate.net |
| CRL705 | Lactocin 705 | 4365 Da researchgate.net | Fermented sausages researchgate.net |
| LB65 | This compound LB65 | 3.2 kDa aensiweb.com | Algerian traditional fermented milk product (Jben) researchgate.netaensiweb.com |
| MBSa2, MBSa3 | Sakacin P, Sakacin X | Sakacin P: 4437 Da researchgate.net, Sakacin X: 3834 Da researchgate.net | Italian salami researchgate.netmdpi.com |
| ACU-1 | Sakacin Q | 4486 Da researchgate.net | Artisanal dry fermented sausages researchgate.net |
Note: Molecular mass data can vary between studies.
The production of this compound by L. curvatus can be influenced by environmental factors such as pH, temperature, and salt concentration. researchgate.netheraldopenaccess.usnih.govasm.org For instance, maximal production of this compound LB65 was observed after 12 hours of growth in MRS broth at 37°C and a pH of 4.6. researchgate.netaensiweb.com High salt concentrations have been shown to reduce the production of curvacin A by L. curvatus LTH 1174. nih.govasm.org
While Lactobacillus curvatus is a prominent producer, other lactic acid bacteria genera are also known to produce bacteriocins. These include Pediococcus, Leuconostoc, Weissella, Lactococcus, Streptococcus, Enterococcus, Carnobacterium, Propionibacterium, Aerococcus, Tetragenococcus, Oenococcus, and Bifidobacterium. nih.gov However, the search results specifically link "this compound" production primarily to L. curvatus.
Bacterial Strains Producing this compound, particularly Lactobacillus curvatus [1, 2, 5, 9, 15]
Biosynthetic Pathways of this compound
Bacteriocins, including curvaticins, are ribosomally synthesized peptides. oup.comnih.govmdpi.com Their biosynthesis involves several steps, starting with the production of a precursor peptide. oup.comnih.gov
Curvaticins, as Class IIa bacteriocins, are initially synthesized as inactive precursor peptides. oup.comnih.govnih.govmdpi.com These precursors contain an N-terminal leader sequence. oup.comnih.gov This leader sequence is crucial for the processing and secretion of the bacteriocin. nih.gov The precursor peptide is typically ribosomally synthesized at low levels. oup.comnih.gov
Enzymology of this compound Formation
Characterization of Key Biosynthetic Enzymes
The biosynthesis of bacteriocins involves a suite of enzymes responsible for peptide synthesis, modification, transport, and regulation. While specific details for all this compound biosynthetic enzymes may vary between strains and types, general categories of enzymes are involved in bacteriocin production. These include enzymes for the ribosomal synthesis of a precursor peptide, which contains a leader sequence and the structural bacteriocin peptide. dntb.gov.ua Following synthesis, post-translational modification enzymes may be involved, depending on the specific bacteriocin class. For instance, some bacteriocins undergo modifications like dehydration or the formation of lanthionine (B1674491) rings, catalyzed by dedicated synthetases. nih.gov Transport proteins are essential for the secretion of the mature bacteriocin peptide outside the cell. plos.org Additionally, regulatory proteins, often transcription factors, control the expression of the genes involved in bacteriocin biosynthesis. wikipedia.orgwikipedia.org
Characterization of these enzymes often involves techniques such as enzyme purification, activity assays, and structural analysis. nih.govbeilstein-journals.orgfrontiersin.org For example, studies on other bacteriocins have characterized enzymes involved in the formation of modified amino acids or the cleavage of leader peptides. nih.gov
Elucidation of Enzyme Mechanisms in this compound Synthesis
Elucidating the mechanisms of enzymes involved in this compound synthesis requires detailed biochemical and structural studies. This can involve reconstituting enzymatic reactions in vitro with purified enzymes and substrates to understand the step-by-step chemical transformations. nih.govbeilstein-journals.orgfrontiersin.org Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are used to identify and characterize reaction products. frontiersin.org Site-directed mutagenesis can be employed to study the role of specific amino acid residues in enzyme activity and mechanism. beilstein-journals.org While specific detailed mechanisms for all this compound biosynthetic enzymes are still being actively researched, the general principles of enzyme catalysis, substrate binding, and product release, as established for other similar enzymes in natural product biosynthesis, are applicable. beilstein-journals.orgnih.gov
Genetic Basis of this compound Productionwikipedia.orgbeilstein-journals.orgresearchgate.net
The production of this compound is genetically encoded, with the relevant genes typically organized into a biosynthetic gene cluster on the bacterial chromosome or a plasmid. plos.orgresearchgate.netdntb.gov.ua
Gene Cluster Identification and Characterizationbeilstein-journals.org
Biosynthetic gene clusters (BGCs) for bacteriocins, including curvaticins, are identified through genome sequencing and bioinformatics analysis. plos.orgdntb.gov.ua These clusters contain the structural gene encoding the bacteriocin precursor peptide, along with genes for the necessary biosynthetic, transport, and regulatory proteins. plos.orgresearchgate.net Characterization of the gene cluster involves determining the sequence and organization of the genes, predicting the functions of the encoded proteins, and sometimes heterologously expressing the cluster in a suitable host to confirm its role in bacteriocin production. plos.orgbeilstein-journals.org For instance, the gene cluster for this compound FS47 has been identified. dntb.gov.ua
Transcriptional Regulation of this compound Biosynthesis Genes
Transcriptional regulation controls when and how much of the this compound biosynthesis genes are expressed. wikipedia.orgwikipedia.org This regulation is often mediated by transcription factors that bind to specific DNA sequences in the promoter regions of the biosynthesis genes. wikipedia.orgwikipedia.org Environmental factors, such as nutrient availability, pH, and the presence of inducing substances (like an induction factor), can influence the activity of these transcription factors, thereby affecting this compound production. nih.govmdpi.compressbooks.pubscirp.org For example, the addition of an induction factor can increase curvacin A production in Lactobacillus curvatus LTH 1174. nih.gov
Optimization of this compound Productionresearchgate.netaensiweb.comdntb.gov.uapsu.ac.th
Optimizing this compound production is crucial for its potential application in food preservation and other areas. d-nb.info This involves enhancing the yield and activity of the bacteriocin through various strategies.
Fermentation Strategies for Enhanced Yieldsresearchgate.netaensiweb.comdntb.gov.uapsu.ac.th
Fermentation strategies play a significant role in optimizing bacteriocin production. scirp.orgpatsnap.commdpi.com These strategies involve manipulating fermentation parameters such as the growth medium composition, temperature, pH, inoculum size, and fermentation time. nih.govaensiweb.comscirp.orgmdpi.com
Studies have investigated the effect of different media on this compound production. For example, MRS broth is a commonly used medium for cultivating Lactobacillus species and has been used in studies on this compound production. researchgate.netnih.govaensiweb.com The concentration of certain components, such as sodium chloride, can impact bacteriocin yield. nih.gov Table 1 shows the effect of NaCl concentration on curvacin A production by L. curvatus LTH 1174. nih.gov
| NaCl Concentration (% w/v) | Maximum Bacteriocin Activity (AU/mL) |
| 0 | High |
| 2 | ~40% Decrease |
| Higher | Further Decrease |
Table 1: Effect of NaCl Concentration on Curvacin A Production nih.gov
Optimizing the fermentation temperature and pH is also critical. For instance, maximal this compound LB65 production by L. curvatus LB65 was observed after 12 hours of growth in MRS broth at 37°C and a pH of 4.6. aensiweb.com The kinetics of growth and bacteriocin production often show that activity appears during the exponential growth phase and reaches a maximum in the middle or end of this phase or the beginning of the stationary phase. aensiweb.com A decrease in activity can occur later, possibly due to degradation by extracellular proteolytic enzymes. aensiweb.com
Various purification strategies, including ammonium (B1175870) sulfate (B86663) precipitation, chromatography (cation exchange, reversed-phase, gel filtration), and solid-phase extraction, are employed to isolate and purify curvaticins from fermentation broths, aiming for higher yields and purity. researchgate.netnih.govaensiweb.comresearchgate.netd-nb.infoscielo.br However, recovery yields can vary depending on the specific bacteriocin and method used. researchgate.net
Genetic approaches, such as optimizing the fermentation strain through mutagenesis or rational design, can also lead to enhanced production. patsnap.com
Metabolic Engineering Approaches for this compound Production
Metabolic engineering offers strategies to enhance bacteriocin production by modifying the producer strains or utilizing heterologous expression systems. The yield of bacteriocins from some lactic acid bacteria (LAB) strains can be low, and metabolic engineering aims to overcome this limitation. mdpi.com Optimization of fermentation conditions is a complex but essential aspect for achieving high-performance bacteriocin production on a commercial scale. mdpi.com The culture medium composition, including amino acid content, carbon/nitrogen ratio, pH, and sugar levels, significantly influences both cell growth and bacteriocin production. mdpi.com
While the provided search results discuss metabolic engineering for other bacteriocins and natural products, specific details on metabolic engineering approaches applied directly to this compound production are limited within this set. However, the general principles of metabolic engineering for enhancing bacteriocin production in LAB involve optimizing metabolic pathways to channel resources towards bacteriocin synthesis. This can include modifying genes involved in energy metabolism or biosynthesis. rsc.org Heterologous expression systems, where the genes responsible for bacteriocin production are introduced into a different host organism, have also been explored for increasing bacteriocin yields. mdpi.combohrium.com
Bioprocess Development for this compound Isolation and Purification
The isolation and purification of this compound from complex fermentation broths are critical steps to obtain a product suitable for application. Various strategies have been developed, often involving a combination of techniques that exploit the physicochemical properties of bacteriocins, such as their charge and hydrophobicity. scielo.br
A common initial step in bacteriocin purification is the removal of producer cells, typically through centrifugation. aensiweb.comtubitak.gov.tr Following cell removal, the bacteriocin is often concentrated from the supernatant. Precipitation methods are frequently employed for this purpose, with ammonium sulfate precipitation being a widely used technique. scielo.braensiweb.comtubitak.gov.trresearchgate.netd-nb.info The addition of ammonium sulfate increases the ionic strength of the solution, reducing protein solubility and causing precipitation. d-nb.info Ammonium sulfate precipitation is considered a preliminary purification step and is usually followed by further chromatographic techniques to achieve higher purity. d-nb.info
Chromatographic methods are essential for the further purification of curvaticins. These techniques often utilize the cationic and hydrophobic characteristics of bacteriocins. scielo.brd-nb.info Common chromatographic approaches include ion-exchange chromatography (such as QAE Sephadex A-25 and DEAE anion exchange chromatography), hydrophobic interaction chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC). scielo.braensiweb.comd-nb.infonih.govnih.gov
Specific purification protocols for different this compound variants have been reported. For instance, this compound LB65 was purified using ammonium sulfate precipitation, followed by chromatography on QAE Sephadex A-25 and HPLC anion exchange chromatography on DEAE. aensiweb.com Another study purified this compound FS47 using 40% ammonium sulfate precipitation, solid-phase extraction, and reversed-phase high-pressure liquid chromatography. nih.gov this compound L442 has been purified by 50% ammonium sulfate precipitation, cation exchange, reverse phase, and gel filtration chromatography. nih.gov
The yield and purification fold can vary depending on the specific techniques used. Table 1 summarizes some reported purification strategies and their outcomes for this compound LB65. aensiweb.com
Table 1: Purification of this compound LB65 aensiweb.com
| Purification Step | Yield (%) | Activity (AU/mL or AU/mg) | Purification Fold |
| Culture Supernatant | 100 | 256 AU/mL | 1 |
| Ammonium Sulphate Precipitation (80%) | - | - | - |
| QAE Sephadex A-25 | - | - | - |
| HPLC Anion Exchange (DEAE) | - | - | - |
Note: Specific yield, activity, and purification fold values for each step were not explicitly available in the provided snippet, only that they were summarized in a table.
Alternative methods for bacteriocin recovery and purification are also being explored, such as aqueous two-phase systems (ATPS) and nanofiltration. mdpi.comuevora.pt ATPS can integrate fermentation and purification, facilitating the instant recovery of target molecules. mdpi.com Nanofiltration using ceramic membranes has shown promise as a method for concentrating bacteriocins produced in whey, demonstrating increased bacteriocin activity in the retentate. uevora.pt
The development of efficient and scalable bioprocesses for this compound production and purification is crucial for its potential industrial applications. lboro.ac.uknih.gov While laboratory-scale methods are established, scaling up these processes can present challenges, and ongoing research focuses on optimizing techniques to improve yield and reduce costs. scielo.brfrontiersin.org
Biological Activities and Pharmacological Potential of Curvaticin Pre Clinical Studies
Antimicrobial Activities of Curvaticin
This compound has demonstrated antimicrobial activity against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria. heraldopenaccess.usnih.govresearchgate.net Its activity is often attributed to its nature as a bacteriocin (B1578144), a class of antibacterial peptides produced by bacteria that typically inhibit the growth of closely related species. nih.govresearchgate.net
Antibacterial Efficacy Studies (in vitro/in vivo animal models)
In vitro studies have consistently shown the inhibitory effects of this compound against several bacterial pathogens. heraldopenaccess.usataman-chemicals.comresearchgate.netresearchgate.netmedscape.comnih.govnih.govnih.gov While in vivo studies specifically on this compound's antibacterial efficacy in animal models are less extensively documented in the provided results, the general principle of evaluating antimicrobial agents in animal models to confirm in vitro findings is a standard practice in pre-clinical research. walshmedicalmedia.comnih.govfrontiersin.orggoogleapis.com
Spectrum of Activity against Gram-Positive Bacterial Pathogens (e.g., Listeria monocytogenes, Staphylococcus aureus)
This compound has shown significant inhibitory activity against several Gram-positive bacteria, including notable foodborne pathogens like Listeria monocytogenes and Staphylococcus aureus. heraldopenaccess.usnih.govresearchgate.netresearchgate.netsemanticscholar.orgjst.go.jpresearchgate.netsemanticscholar.org Studies have indicated that various this compound strains, such as this compound LB65, this compound 13, and this compound L442, are effective against L. monocytogenes and S. aureus. heraldopenaccess.usresearchgate.netsemanticscholar.orgjst.go.jpresearchgate.net For instance, this compound LB65 produced by Lactobacillus curvatus has been shown to be inhibitory to Listeria monocytogenes and Staphylococcus aureus. heraldopenaccess.usresearchgate.net this compound 13 is also active against Listeria monocytogenes and Staphylococcus aureus, among other Gram-positive bacteria. semanticscholar.org this compound L442, isolated from Lactobacillus curvatus L442, is active against Listeria monocytogenes. researchgate.net
Some research has explored the combined effects of this compound with other antimicrobial agents against Gram-positive pathogens. For example, combinations of nisin and this compound 13 have been investigated for their efficacy against Listeria monocytogenes. semanticscholar.org
Spectrum of Activity against Gram-Negative Bacterial Pathogens (e.g., Campylobacter jejuni)
While bacteriocins from lactic acid bacteria are often primarily active against Gram-positive bacteria, some studies have reported activity of specific this compound variants against Gram-negative pathogens like Campylobacter jejuni. researchgate.netnih.govresearchgate.netresearchgate.net this compound DN317, isolated from Lactobacillus curvatus DN317, has been shown to inhibit the growth of C. jejuni at a minimum inhibitory concentration (MIC) of 27.3 μg/ml. nih.govresearchgate.netresearchgate.net This activity was described as bacteriostatic against Campylobacter jejuni ATCC 33560. researchgate.netresearchgate.netresearchgate.net Growth inhibition of C. jejuni ATCC 33560 was observed with increasing concentrations of L. curvatus supernatant containing this compound DN317. researchgate.netresearchgate.net
Data on the antibacterial efficacy of this compound against specific Gram-positive and Gram-negative bacteria in in vitro studies can be summarized in tables:
| This compound Type | Producer Strain | Target Bacteria | Observed Activity | Reference |
| This compound LB65 | Lactobacillus curvatus | Listeria monocytogenes, Staphylococcus aureus, Enterococcus faecalis, Micrococcus leuteus | Inhibitory | heraldopenaccess.usresearchgate.net |
| This compound 13 | Lactobacillus curvatus SB13 | Listeria monocytogenes, Staphylococcus aureus, other Gram-positive bacteria | Active | semanticscholar.org |
| This compound L442 | Lactobacillus curvatus L442 | Listeria monocytogenes | Active | researchgate.net |
| This compound DN317 | Lactobacillus curvatus DN317 | Campylobacter jejuni ATCC 33560 | Inhibitory (Bacteriostatic) | researchgate.netnih.govresearchgate.netresearchgate.net |
Inhibition of Bacterial Virulence Factors
The inhibition of bacterial virulence factors is an emerging anti-infective strategy that aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for antibiotic resistance. mdpi.commgc.ac.cnfrontiersin.org While the provided search results highlight the importance of targeting virulence factors mdpi.commgc.ac.cnfrontiersin.orgwikipedia.orgplos.org, and mention that bacteriocins can contribute to the exclusion of bacterial pathogens researchgate.netresearchgate.net, specific detailed research findings on this compound's direct inhibition of bacterial virulence factors were not prominently featured. General mechanisms by which probiotics and their produced substances like bacteriocins exert antipathogenic effects include the production of antimicrobial substances and the inhibition of microbial adhesion. researchgate.net Further research specifically investigating the impact of this compound on the expression or function of known bacterial virulence factors would be necessary to elaborate on this aspect.
Antifungal Efficacy Studies (in vitro/in vivo animal models)
The provided search results contain limited information specifically detailing in vitro or in vivo antifungal efficacy studies of this compound. Some general mentions of bacteriocins or lactic acid bacteria exhibiting antifungal activity exist ataman-chemicals.comscispace.comscielo.br, and methodologies for assessing antifungal combinations in vitro and in vivo are discussed nih.govmicrobialcell.comnih.gov, but direct evidence of this compound's antifungal activity in pre-clinical studies is not clearly presented in the provided snippets.
Antiviral Activities of this compound (in vitro/in vivo animal models)
Similarly, the provided search results offer very limited information regarding the antiviral activities of this compound. While the concept of evaluating antiviral activity in vitro and in vivo is mentioned in the context of other substances nih.govmdpi.comfrontiersin.orgbiorxiv.org, and one snippet broadly lists "Antiviral Activities of this compound (in vitro/in vivo animal models) researchgate.net" in its title, the content of snippet researchgate.net primarily focuses on antibacterial activity against Campylobacter jejuni, Listeria monocytogenes, and Bacillus subtilis, and the purification of this compound FS47, without detailing any antiviral studies or findings related to this compound. Therefore, based on the provided information, there is insufficient data to describe the antiviral activities of this compound in pre-clinical studies.
Antiprotozoal/Antiparasitic Activities of this compound (in vitro/in vivo animal models)
Based on the available pre-clinical research, specific data detailing the antiprotozoal or antiparasitic activities of this compound in in vitro or in vivo animal models were not found in the consulted literature. Pre-clinical studies in these areas typically involve evaluating the compound's effects on various protozoa or parasites and assessing efficacy in relevant animal models nih.govresearchgate.net.
Cytotoxic and Anticancer Activities of this compound (in vitro/in vivo animal models, if relevant beyond general bacteriocin studies)
Other Investigational Biological Activities of this compound
The primary investigated biological activity of this compound highlighted in pre-clinical research is its potent antibacterial effect. This compound, as a bacteriocin produced by Lactobacillus curvatus, has demonstrated inhibitory activity against a range of bacteria, including food spoilage microorganisms and pathogens.
This compound DN317, isolated from Lactobacillus curvatus DN317, has shown bacteriostatic activity against the chicken isolate Campylobacter jejuni ATCC 33560. Studies have demonstrated that introducing the supernatant of L. curvatus containing this compound DN317 to growing cultures of C. jejuni resulted in decreased viable bacterial counts. For instance, concentrations of 50, 100, and 150 AU/mL of L. curvatus supernatant decreased viable bacterial counts of C. jejuni by approximately 23.8%, 45.5%, and 61.3%, respectively. The minimum inhibitory concentration (MIC) of purified this compound DN317 against C. jejuni was reported as 27.3 µg/ml (6.13 nM).
Another variant, this compound LB65 produced by Lactobacillus curvatus LB65, has exhibited inhibitory action against a broad spectrum of bacteria, including Listeria monocytogenes, Staphylococcus aureus, Enterococcus faecalis, Micrococcus luteus, Klebsiella pneumonia, Escherichia coli, and several lactic acid bacteria. The mode of action of this compound LB65 was determined to be bactericidal against Listeria monocytogenes.
This compound L442, isolated from Lactobacillus curvatus L442, is active against Listeria monocytogenes. This compound-13 has been noted as a food-preservative antimicrobial peptide (AMP) that demonstrates synergy with nisin and a lack of cross-resistance.
These pre-clinical findings underscore the potential of this compound and its variants as natural antimicrobial agents, particularly relevant for applications in food safety and potentially as alternatives to traditional antibiotics for specific bacterial infections.
Antibacterial Activity of this compound Variants
| This compound Variant | Producer Strain | Target Bacteria | Observed Effect | MIC (if reported) |
| DN317 | Lactobacillus curvatus DN317 | Campylobacter jejuni ATCC 33560 | Bacteriostatic | 27.3 µg/ml (6.13 nM) |
| LB65 | Lactobacillus curvatus LB65 | Listeria monocytogenes, Staphylococcus aureus, Enterococcus faecalis, etc. | Bactericidal (vs. L. monocytogenes) | Not specified |
| L442 | Lactobacillus curvatus L442 | Listeria monocytogenes | Inhibitory | Not specified |
| This compound-13 | Not specified | Various (Food preservation context) | Antimicrobial | Not specified |
Mechanisms of Action and Molecular Targets of Curvaticin
Elucidation of Cellular Targets
Curvaticins, as class II bacteriocins, typically target the cell membrane of sensitive bacteria. mdpi.comnih.gov The mechanism often involves interaction with specific membrane components. scielo.brnih.gov
Interaction with Bacterial Cell Membranes and Pore Formation
A primary mechanism of action for many bacteriocins, including class IIa bacteriocins like some curvaticins, involves disrupting the integrity of the bacterial cell membrane through pore formation. mdpi.comnih.govscielo.brtubitak.gov.trkoreascience.kr This interaction is often initiated by the binding of the bacteriocin (B1578144) to the target cell membrane, frequently mediated by electrostatic and hydrophobic interactions between the cationic and amphipathic peptide and the anionic membrane. nih.gov
The formation of pores leads to increased membrane permeability and the subsequent leakage of essential intracellular molecules such as potassium ions, phosphate (B84403) ions, amino acids, and ATP. nih.govscielo.br This efflux disrupts the proton motive force (PMF), a critical component for cellular energy production and function, ultimately leading to cell death. scielo.brtubitak.gov.trkoreascience.kr For class IIa bacteriocins, the N-terminal region is believed to play a significant role in recognizing cell membrane components, and their activity involves permeabilizing the membrane of target cells. scielo.br Studies on the mode of action of these bacteriocins suggest that a specific receptor is not always required, and activity can be enhanced by a determined membrane potential. scielo.br Some class IIa bacteriocins, however, utilize the IIC and IID complex of the Man-PTS (Mannose Phosphotransferase System) as a receptor on target cells. mdpi.comnih.gov The proposed mechanism involves the bacteriocin binding to the extracellular loop of IIC in the Man-PTS, leading to conformational changes that render the transporter irreversibly open, causing uncontrolled efflux of essential molecules and disruption of the membrane potential. mdpi.com
Inhibition of Essential Cellular Processes (e.g., nucleic acid synthesis, protein synthesis)
While membrane disruption is a well-established mechanism, some antimicrobial peptides and bacteriocins can also exert their effects by entering the bacterial cell and interfering with intracellular processes. walshmedicalmedia.comfrontiersin.org This can include the inhibition of protein synthesis or DNA synthesis. walshmedicalmedia.com However, the search results primarily emphasize membrane-targeting mechanisms for curvaticin. Inhibition of protein synthesis typically involves interference with the bacterial ribosome, either at the 30S or 50S subunit, preventing processes like the formation of initiation complexes or the elongation of polypeptide chains. youtube.comnih.gov While some bacteriocins are known to act via intracellular targets frontiersin.org, the specific mechanisms for this compound involving direct inhibition of nucleic acid or protein synthesis are not as extensively detailed in the provided search results compared to its membrane-disrupting activity.
Modulation of Intracellular Signaling Pathways (if applicable to target organisms)
The modulation of intracellular signaling pathways by this compound in target organisms is not a prominent finding in the provided search results concerning its direct antimicrobial action on bacteria. Some studies mention that Lactobacillus curvatus itself can modulate host intracellular signaling pathways, such as NF-κB and ERK, in the context of probiotic effects on host cells mdpi.comsci-hub.se, but this refers to the producing organism's interaction with eukaryotic cells, not the mechanism of this compound against bacterial targets.
Cellular Effects and Phenotypic Changes Induced by this compound
The action of this compound on target bacteria results in observable cellular effects and phenotypic changes, primarily related to cell viability and growth.
Cell Viability and Growth Kinetics
This compound has been shown to significantly impact the viability and growth kinetics of sensitive bacteria. Its mode of action is often described as bactericidal, meaning it directly causes bacterial cell death. aensiweb.comheraldopenaccess.us Studies have demonstrated a marked decrease in the number of indicator organism cells upon addition of this compound. aensiweb.com For example, the addition of this compound LB65 to Listeria monocytogenes cultures led to a substantial reduction in viable cell counts. aensiweb.com Similarly, this compound DN317 showed bacteriostatic activity against Campylobacter jejuni, decreasing viable bacterial counts. lshtm.ac.uk
The effect on growth kinetics can be observed as an inhibition or reduction in the growth rate of sensitive strains when exposed to this compound. aensiweb.comlshtm.ac.uk The extent of inhibition can be dependent on the concentration of the bacteriocin. lshtm.ac.uk
Here is an example of data illustrating the effect of a bacteriocin (though not specifically this compound, but demonstrating the type of data found for bacteriocin effects on viability) on cell viability over time:
| Time (min) | Control Culture (CFU/mL) | Bacteriocin-Treated Culture (CFU/mL) | Log Reduction |
| 0 | 5.1 x 10⁶ | 5.1 x 10⁶ | 0 |
| 20 | - | 1.0 x 10⁴ | 2.7 |
| 240 | 3.4 x 10⁸ | 1200 | 5.46 |
This table is illustrative of data found in search results tubitak.gov.tr showing the impact of a bacteriocin on viable cell counts over time.
Induction of Apoptosis or Other Cell Death Mechanisms (in relevant contexts)
While the primary target of this compound is bacterial cells, and the mechanism involves membrane disruption leading to cell death, the term "apoptosis" is typically associated with programmed cell death in eukaryotic cells. However, some studies on antimicrobial peptides and bacteriocins, in broader contexts that may include interactions with eukaryotic cells (e.g., cancer cells), have explored the induction of apoptosis-like mechanisms. frontiersin.orgnih.govresearchgate.netresearchgate.net For instance, some bacteriocins have demonstrated cytotoxic effects against malignant human cell lines, which can be caused by the induction of apoptosis and/or depolarization of the cell membrane. nih.gov One study on a different bacteriocin showed that it increased cell membrane permeability and caused apoptosis of Staphylococcus aureus. researchgate.net While the direct induction of classical apoptosis in bacterial cells by this compound is not a widely reported mechanism in the provided search results, the membrane disruption caused by this compound leads to lethal effects on bacterial cells, which can be considered a form of cell death. scielo.brtubitak.gov.trkoreascience.kr The bactericidal nature of this compound indicates a mechanism that actively kills the target organism rather than merely inhibiting its growth. aensiweb.comheraldopenaccess.us
Modulation of Biofilm Formation
This compound, a bacteriocin produced by Lactobacillus curvatus, has demonstrated activity against various bacteria, including notable foodborne pathogens like Listeria monocytogenes. While its primary mode of action is often related to pore formation in the cell membrane of target bacteria, research also indicates its potential to modulate biofilm formation frontiersin.orgnih.gov. Biofilms represent a significant challenge in various settings, including food processing environments and clinical contexts, due to their increased tolerance to antimicrobial agents and their role in persistent infections pan.olsztyn.plnih.gov.
Studies have shown that this compound FS47, a specific variant produced by Lactobacillus curvatus FS47, exhibits inhibitory activity against Listeria monocytogenes, as well as other Lactobacillus, Pediococcus, Enterococcus, and Bacillus species researchgate.net. The ability of bacteriocins like this compound to interfere with biofilm formation is a critical aspect of their potential application as natural antimicrobial agents frontiersin.org.
While the detailed mechanisms by which this compound modulates biofilm formation are still under investigation, bacteriocins in general can exert their anti-biofilm effects through various pathways. These include interfering with initial cell adhesion to surfaces, inhibiting the production of extracellular polymeric substances (EPS) that form the biofilm matrix, or disrupting quorum sensing (QS) signaling systems that regulate biofilm development nih.govnih.gov. Quorum sensing is a cell-to-cell communication mechanism used by bacteria to coordinate gene expression, including genes involved in biofilm formation and virulence factor production nih.govmdpi.com.
Research into the anti-biofilm properties of various natural compounds, including other bacteriocins and plant-derived substances, provides a broader context for understanding how this compound might function. For instance, curcumin, a compound from Curcuma longa, has been shown to inhibit biofilm formation in Pseudomonas aeruginosa and Streptococcus mutans by interfering with quorum sensing mechanisms mdpi.com. Similarly, other studies highlight the potential of different natural products and antimicrobial peptides to target biofilms by disrupting EPS, inhibiting adhesion, or interfering with QS pathways frontiersin.orgnih.gov.
Specific research on this compound's impact on biofilm formation in Listeria monocytogenes has been conducted. For example, studies have investigated the combined effects of this compound 13 with other factors like NaCl and pH on the behavior of Listeria monocytogenes in broth, which can provide insights into conditions affecting its growth and potential for biofilm formation frontiersin.orgnih.gov. Additionally, the development of resistance to this compound FS47 in Listeria monocytogenes has been observed, where resistant variants showed cross-resistance to other bacteriocins, indicating potential shared targets or resistance mechanisms that could also be relevant to biofilm-associated cells mdpi.com.
While comprehensive data tables specifically detailing this compound's impact on biofilm formation across various microbial species and conditions are limited in the provided search results, the existing information suggests its involvement in inhibiting the growth or survival of biofilm-forming bacteria like Listeria monocytogenes. Further research is needed to fully elucidate the specific concentrations, target organisms, and molecular mechanisms through which this compound modulates biofilm development.
Chemical Synthesis, Modifications, and Analog Development of Curvaticin
Total Synthesis Strategies for Curvaticin
Total synthesis refers to the complete chemical synthesis of a complex molecule from simpler, commercially available precursors. For peptide bacteriocins like this compound, total synthesis allows for precise control over the amino acid sequence and the introduction of non-natural amino acids or modifications. frontiersin.orggoogle.com
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a strategy used in organic synthesis to plan the synthesis of a target molecule by working backward from the target to simpler starting materials. wikipedia.org This involves breaking down the target molecule into simpler precursor structures through a series of "disconnections," which are the reverse of synthetic reactions. wikipedia.org For a peptide like this compound, a retrosynthetic analysis would involve identifying the peptide bonds as key disconnections, mentally breaking the molecule into individual amino acid residues or small peptide fragments. youtube.comlibretexts.orgyoutube.com This process helps in identifying suitable synthetic equivalents (protected amino acids or peptide segments) and the appropriate coupling reactions required to form the peptide bonds in the forward synthesis. wikipedia.org Considering the disulfide bond present in some class IIa bacteriocins, including certain curvaticins, the retrosynthetic analysis would also need to account for the formation of this bond, either through controlled oxidation of cysteine residues or other disulfide bond formation strategies during or after peptide assembly. google.commdpi.com
Key Synthetic Steps and Methodologies (e.g., Solid Phase Peptide Synthesis)
Solid Phase Peptide Synthesis (SPPS) is a widely used and efficient methodology for the chemical synthesis of peptides, including bacteriocins like this compound. frontiersin.orgbeilstein-journals.orggoogle.combachem.combiotage.compowdersystems.com Pioneered by Robert Bruce Merrifield, SPPS involves the stepwise assembly of amino acids onto an insoluble solid support, typically a resin. bachem.combiotage.compowdersystems.com This approach simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing steps, with the growing peptide chain remaining anchored to the solid phase. bachem.combiotage.compowdersystems.com
The general process of SPPS involves several cyclical steps:
Attachment of the C-terminal amino acid: The first amino acid, corresponding to the C-terminus of the target peptide, is covalently linked to the functionalized solid support. powdersystems.com
Deprotection: The temporary protecting group on the α-amino group of the attached amino acid is removed, typically using acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) strategies. bachem.combiotage.compowdersystems.com
Washing: The resin is washed to remove the deprotection reagents and by-products. bachem.compowdersystems.com
Coupling: The next protected amino acid is activated and coupled to the free amino group of the peptide chain on the resin, forming a new peptide bond. bachem.compowdersystems.com Coupling agents are used to facilitate this reaction. powdersystems.com
Washing: The resin is washed again to remove excess activated amino acid and coupling reagents. bachem.compowdersystems.com
These steps are repeated for each amino acid in the sequence until the full peptide chain is assembled. bachem.compowdersystems.com After the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a cleavage cocktail. bachem.com Total synthesis of class IIa bacteriocins, including curvacin A, using stepwise standard Boc-SPPS has been reported, although yields can be relatively low, necessitating extensive purification steps like cation-exchange chromatography and multiple HPLC runs to achieve high purity. frontiersin.org
Stereoselective Synthesis Approaches
Stereoselective synthesis is crucial for peptides as the biological activity often depends on the specific stereochemistry of the amino acid residues. youtube.com Natural amino acids are primarily L-stereoisomers, and maintaining the correct stereochemistry during synthesis is essential. nih.gov In SPPS, the use of commercially available protected amino acids with defined stereochemistry is fundamental to achieving stereoselectivity. powdersystems.com However, challenges such as racemization, the loss of stereochemical integrity at the α-carbon during coupling steps, can occur. powdersystems.com Strategies to minimize racemization include the careful selection of coupling reagents and reaction conditions. powdersystems.com For bacteriocins containing unusual or modified amino acids, stereoselective synthesis approaches for these specific building blocks would be required before their incorporation into the peptide chain via SPPS. nih.gov While general principles of stereoselective synthesis apply to peptide synthesis, specific details regarding stereoselective approaches unique to this compound's synthesis would depend on its precise amino acid sequence and any post-translational modifications. youtube.comnih.gov
Semi-synthesis and Derivatization of this compound
Semi-synthesis and derivatization involve modifying a naturally produced or partially synthesized molecule to create new analogs. nih.govgoogle.com This approach can be advantageous when the full total synthesis is challenging or to introduce specific modifications at desired positions.
Introduction of Novel Functional Groups
Introducing novel functional groups into the this compound structure allows for the creation of analogs with altered chemical and biological properties. google.com This can involve the incorporation of amino acids with unique side chains not found in the native peptide or the chemical modification of existing residues to bear new functionalities. google.com These novel functional groups can serve various purposes, such as providing sites for conjugation with other molecules (e.g., for targeted delivery or immobilization), altering the peptide's charge or hydrophobicity to influence membrane interaction, or introducing reporter groups for studying the peptide's localization or mechanism of action. google.com The strategic introduction of functional groups is guided by SAR studies and the desired properties of the resulting this compound analog. nih.govmdpi.comresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not available (as a general term for a group of related peptides) |
| Curvacin A | Not available (specific variant, sequence dependent) |
| This compound L442 | Not available (specific variant, sequence dependent) |
| This compound FS47 | Not available (specific variant, sequence dependent) researchgate.netresearchgate.net |
| This compound 13 | Not available (specific variant, sequence dependent) kit.eduresearchgate.net |
| Pediocin PA-1 | Not available (specific bacteriocin) |
| Sakacin P | Not available (specific bacteriocin) |
| Leucocin A | Not available (specific bacteriocin) |
| Nisin | 16132341 ataman-chemicals.com |
| Listeria monocytogenes | Not applicable (bacterium) |
| Staphylococcus aureus | Not applicable (bacterium) |
| Acetic acid | 176 ataman-chemicals.com |
| Phosphoric acid | 1004 ataman-chemicals.com |
| Sulfactin | 443592 researchgate.net |
Interactive Data Table Example (Illustrative based on search results for bacteriocin (B1578144) synthesis yields)
While specific detailed yield data for this compound synthesis across different strategies was not consistently available in a format suitable for a comprehensive interactive table based solely on the provided search results, the concept of presenting synthesis yields can be illustrated with data points found for related bacteriocins synthesized using SPPS.
| Bacteriocin | Synthesis Method | Crude Purity (%) | Purified Purity (%) | Overall Yield (%) | Source |
| Sakacin P | Boc-SPPS | 1-10 | 70-80 | ~10 | frontiersin.org |
| Curvacin A | Boc-SPPS | 1-10 | >80 | ~3 | frontiersin.org |
| Leucocin A | Boc-SPPS | 1-10 | >80 | ~3 | frontiersin.org |
| Pediocin PA-1 | Boc-SPPS | 1-10 | >80 | ~1 | frontiersin.org |
| Pediocin PA-1 | Total Synthesis | - | - | ~0.1 | google.com |
| Bactofencin A | Total Synthesis | - | - | ~0.1 | google.com |
Conjugation Strategies for Targeted Delivery (conceptual)
While specific examples of this compound conjugation for targeted delivery in therapeutic contexts are not extensively detailed in the provided search results, the conceptual basis draws from general strategies for peptide and protein conjugation in drug delivery systems. Bacteriocins, being peptides, can potentially be conjugated to various carriers or targeting moieties to achieve directed delivery to specific sites or cells.
General conjugation strategies in drug delivery involve linking a therapeutic agent (in this case, a bacteriocin like this compound) to a carrier molecule, such as antibodies, polymers, or nanoparticles. nih.gov Linkers, which can be cleavable or non-cleavable, are often employed to connect the agent and the carrier. nih.gov Cleavable linkers are designed to release the active drug at the target site under specific conditions, such as in response to changes in pH or enzymatic activity. nih.gov Non-cleavable linkers maintain the connection between the agent and the carrier, with the conjugate acting as the therapeutic entity. nih.gov
Potential conceptual applications for this compound conjugation could include linking it to antibodies that target specific bacterial pathogens or to molecules that facilitate accumulation in areas of infection. This could potentially enhance the local concentration of this compound at the desired site, minimizing systemic exposure and potential off-target effects. Another conceptual approach, though more related to localized delivery than targeted therapeutic delivery, involves embedding bacteriocins in packaging materials for controlled release, which has been explored for food preservation applications. nih.gov The feasibility and effectiveness of such targeted delivery strategies for curvaticins would depend on their specific structure, stability, and the identification of suitable targeting mechanisms and conjugation chemistries.
Combinatorial Chemistry Approaches for this compound Analogs
Combinatorial chemistry is a powerful technique used to synthesize a large number of diverse chemical compounds rapidly by combining different building blocks. pressbooks.pubosdd.net This approach is particularly valuable in drug discovery and development for creating libraries of analogs based on a lead compound to explore structure-activity relationships and identify molecules with enhanced properties. pressbooks.pub
For curvaticins, combinatorial chemistry approaches can be applied to generate a wide array of analogs by systematically varying amino acid residues at specific positions within the peptide sequence or by incorporating modified amino acids or non-natural building blocks. The synthesis of synthetic or bioengineered bacteriocins and their variants is already recognized as a method to overcome limitations associated with relying solely on natural production. nih.gov
Solid phase peptide synthesis is a common technique for producing synthetic bacteriocins and their variants. google.com This method allows for the stepwise addition of amino acids to a solid support, facilitating the creation of linear peptides. google.com Variants can be generated by selective substitution, addition, or deletion of amino acids during this process. google.com Combinatorial synthesis can be integrated into solid phase peptide synthesis by splitting the resin, coupling different amino acids to different portions, and then remixing, allowing for the parallel synthesis of numerous unique peptide sequences.
By creating combinatorial libraries of this compound analogs, researchers can screen for variants with improved antimicrobial potency, broader spectrum of activity, enhanced stability against proteolytic degradation or varying environmental conditions (like pH and temperature), or reduced susceptibility to resistance development. The structural diversity introduced through combinatorial chemistry can help in identifying key residues or structural motifs responsible for specific biological activities.
Challenges and Future Directions in this compound Synthesis
The synthesis and development of curvaticins and their analogs face several challenges, alongside promising future directions.
One significant challenge in the production of bacteriocins, including curvaticins, is achieving high yields and purity, particularly from natural sources. nih.govscielo.br Natural production by lactic acid bacteria often involves complex fermentation broths and requires extensive downstream processing, such as precipitation and various chromatography steps, which can result in low recovery yields and high costs. d-nb.infonih.govscielo.brresearchgate.net For instance, studies on the purification of this compound L442 have reported relatively low recovery yields. researchgate.net
The structural characterization of modified bacteriocins, especially those containing post-translational modifications like thioether bridges, can also pose analytical challenges. science.gov
Future directions in this compound synthesis and development are focused on improving production efficiency, enhancing properties, and exploring new applications. Optimizing recombinant production in heterologous host organisms, such as Corynebacterium glutamicum, is a promising avenue to achieve higher titers and more cost-effective production compared to using native producers. nih.gov
Another key direction involves further exploring chemical modifications to enhance the stability and activity of curvaticins. Strategies successfully applied to other antimicrobial peptides, such as the incorporation of D-amino acids, terminal modifications (N-acetylation, C-amidation), and intramolecular cyclization, could be investigated for curvaticins to improve their metabolic stability and resistance to proteases. d-nb.info
Understanding the detailed structure-function relationships of different curvaticins and their analogs is crucial for rational design of improved variants. scielo.br This can be facilitated by a combination of synthetic chemistry, structural analysis techniques, and biological activity assays.
The potential for using curvaticins in combination with other antimicrobial agents, including conventional antibiotics, to achieve synergistic effects and potentially combat antibiotic resistance is also a significant area for future research and could involve the synthesis of hybrid molecules or conjugates. nih.govscience.gov
Advanced Analytical Methodologies for Curvaticin Research
Chromatographic Techniques for Separation and Purification in Research
Chromatographic techniques play a pivotal role in separating curvaticin from complex biological matrices and purifying it to homogeneity for detailed analysis. Various chromatographic methods are employed, often in a multi-step purification scheme, leveraging differences in size, charge, and hydrophobicity of the target molecule.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used technique in this compound research for both purification and analysis researchgate.netresearchgate.netepfl.ch. RP-HPLC separates compounds based on their hydrophobicity, with more hydrophobic molecules retaining longer on a non-polar stationary phase. This technique has been successfully applied in the purification of different this compound variants. For instance, this compound FS47 was purified using reversed-phase high-pressure liquid chromatography following ammonium (B1175870) sulfate (B86663) precipitation and solid-phase extraction researchgate.net. Similarly, this compound DN317 purification involved two steps of reversed-phase HPLC on a C18 column researchgate.netnih.gov. Elution in RP-HPLC is typically performed using a gradient of mobile phases, often involving acetonitrile (B52724) and water with an ion-pairing agent chromedia.org.
Nano Liquid Chromatography-Tandem Mass Spectrometry (nanoLC-MS/MS)
Nano Liquid Chromatography-Tandem Mass Spectrometry (nanoLC-MS/MS) is a highly sensitive technique employed for the analysis and identification of peptides, including bacteriocins like this compound, in complex samples nih.govnih.gov. This technique integrates the separation power of nano-scale liquid chromatography with the detection and fragmentation capabilities of tandem mass spectrometry. NanoLC-MS/MS is particularly valuable in proteomics and bacteriocin (B1578144) research for its ability to analyze limited sample amounts and provide detailed information about peptide sequences nih.govnih.gov. A novel strategy based on a bottom-up, shotgun proteomic approach using nanoLC-MS/MS has been described for the quantitative profiling of bacteriocins, including this compound FS47, in probiotic preparations nih.gov. This method utilizes multiple fragmentation techniques, such as collision-induced dissociation, high-energy collision dissociation, and electron-transfer dissociation, to enhance peptide sequence coverage and identification nih.gov. Tandem nanoLC workflows can also be employed to maximize productivity in deep-dive proteomics analysis thermofisher.com.
Gel Filtration and Ion Exchange Chromatography
Gel filtration chromatography (also known as size exclusion chromatography) and ion exchange chromatography are fundamental techniques utilized in the initial stages of this compound purification researchgate.netepfl.chnih.govnih.gov. Gel filtration separates proteins based on their molecular size, with larger molecules eluting faster than smaller ones mblbio.comnottingham.ac.uk. This is a common method for bacteriocin purification researchgate.net. Ion exchange chromatography separates molecules based on their net surface charge cytivalifesciences.combio-rad.comgsconlinepress.com. Depending on the isoelectric point (pI) of the bacteriocin and the pH of the mobile phase, either cation exchange (using a negatively charged stationary phase) or anion exchange (using a positively charged stationary phase) can be employed cytivalifesciences.combio-rad.comshimadzu.de. This compound L442, for instance, was purified using cation exchange and gel filtration chromatography as part of its purification scheme nih.govscispace.com. Another study on this compound LB65 also utilized chromatography at normal pressure (QAE Sephadex A-25), a type of anion exchange chromatography, and HPLC anion exchange chromatography on DEAE for purification researchgate.netaensiweb.com.
Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Spectroscopic techniques provide crucial information about the structure and composition of this compound, going beyond simple identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the detailed structural elucidation and conformational analysis of molecules, including peptides glycopedia.euuochb.cz. While specific detailed research findings on this compound structure solely by NMR were not extensively detailed in the provided snippets, NMR is a standard tool in chemical analysis to determine the constitution, configuration, and conformation of compounds uochb.cz. It can provide information on the number and types of atoms in a molecule and their connectivity libretexts.org. Techniques like 1D (¹H and ¹³C NMR) and 2D NMR (such as COSY, DEPT, and HMBC) are routinely used to assign signals to specific groups within a molecule and help in piecing together the complete structure libretexts.orgcurrenta.denanalysis.com. The combination of mass spectrometry and NMR spectroscopy is considered a powerful approach for full characterization of biomolecules glycopedia.eu.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) in Peptide Sequencing and Analysis
Mass Spectrometry (MS) and particularly Tandem Mass Spectrometry (MS/MS) are indispensable techniques for determining the molecular weight and amino acid sequence of peptide bacteriocins like this compound researchgate.netepfl.chnih.govataman-chemicals.comnih.gov. MS measures the mass-to-charge ratio of ionized molecules, providing information about their molecular weight epfl.chrapidnovor.com. For example, the molecular mass of purified this compound DN317 was determined to be 4448.09 Da by mass spectrometric analysis researchgate.net. This compound FS47 was determined to be 4.07 kDa by mass spectrometry researchgate.net.
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and measuring the mass-to-charge ratios of the resulting fragments epfl.chrapidnovor.cominstadeep.com. This fragmentation pattern provides information about the amino acid sequence of a peptide epfl.chchromedia.orginstadeep.com. De novo peptide sequencing, which reconstructs peptide sequences directly from mass spectrometry data without relying on a reference database, is essential for identifying novel or previously uncharacterized peptides instadeep.com. LC-MS/MS is a common method for peptide sequencing due to its sensitivity and high-throughput capabilities rapidnovor.com. The obtained MS/MS spectra can be matched against databases to finalize identification or used for manual interpretation chromedia.org. Partial N-terminal sequence analysis of this compound L442 and this compound DN317 using Edman degradation, a technique often complemented by mass spectrometry, revealed significant amino acid residues and homology with other bacteriocins nih.govnih.gov.
| Technique | Application in this compound Research | Key Principle | Relevant this compound Variants Studied |
| RP-HPLC | Purification and analysis | Separation based on hydrophobicity | This compound FS47, this compound DN317 |
| nanoLC-MS/MS | Quantitative profiling, peptide identification and sequencing | Separation by nanoLC, fragmentation and mass analysis by MS/MS | This compound FS47 |
| Gel Filtration Chromatography | Purification based on size | Separation based on molecular weight/size | This compound L442 |
| Ion Exchange Chromatography | Purification based on charge | Separation based on net surface charge | This compound L442, this compound LB65 |
| NMR Spectroscopy | Detailed structural and conformational analysis | Interaction of nuclear spins with a magnetic field | Not specifically detailed for this compound in snippets, but a general method |
| Mass Spectrometry (MS) | Molecular weight determination | Measurement of mass-to-charge ratio of ions | This compound DN317, this compound FS47 |
| Tandem Mass Spectrometry (MS/MS) | Peptide sequencing and analysis through fragmentation pattern analysis | Fragmentation of ions and mass analysis of fragments | This compound FS47 |
X-ray Crystallography for Conformation Analysis (if applicable)
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal, researchers can deduce the electron density within the crystal and, subsequently, the positions of atoms and their chemical bonds nih.gov. This technique is invaluable for understanding the precise conformation of molecules, including proteins and peptides.
For bacteriocins like this compound, determining the three-dimensional structure through X-ray crystallography could provide critical insights into their mechanism of action, stability, and interactions with target cell membranes or receptors. Conformational analysis using this method can reveal details about folding patterns, active sites, and the spatial arrangement of amino acid residues nih.gov. While the search results did not yield specific examples of X-ray crystallography applied directly to this compound or its variants (such as this compound FS47 or this compound L442), the principles of the technique are applicable if suitable crystals of purified this compound can be obtained. Challenges in protein crystallography often include obtaining high-quality crystals, which can be influenced by factors such as protein purity, concentration, and conformational flexibility nih.govnih.gov.
Quantitative Analysis of this compound in Complex Research Matrices
Quantitative analysis of this compound in complex research matrices, such as fermentation media, food products, or biological samples, is crucial for understanding its production levels, stability, and efficacy. Complex matrices pose significant challenges due to the presence of numerous interfering substances that can affect the accuracy and sensitivity of analytical methods purdue.edunih.gov. These matrix effects can include signal suppression or enhancement in mass spectrometry, or co-elution in chromatographic separations nih.gov.
Bacteriocins, being peptides, are often present in complex biological mixtures. Effective quantitative analysis requires methods that can selectively detect and measure this compound amidst this complexity. Techniques often involve sample preparation steps to isolate or enrich the bacteriocin and reduce matrix interference before instrumental analysis purdue.edu.
Development of LC-MS/MS Methods for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly effective technique for the quantitative analysis of compounds, including peptides, at trace levels in complex matrices. The combination of liquid chromatography (LC) provides separation of the analyte from matrix components, while tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity through the fragmentation of target ions and detection of specific product ions.
The development of LC-MS/MS methods for this compound trace analysis would typically involve:
Sample Preparation: This is a critical step to clean up the sample matrix and concentrate the analyte. Techniques such as solid-phase extraction (SPE) or protein precipitation might be employed, similar to methods used for analyzing other peptides or small molecules in complex biological or food matrices purdue.edu. For bacteriocins, purification steps like ammonium sulfate precipitation and various chromatography methods (e.g., reversed-phase HPLC) have been reported prior to analysis.
LC Separation: Optimizing the stationary phase and mobile phase to achieve adequate chromatographic separation of this compound from potential interferents.
MS/MS Detection: Identifying specific precursor-to-product ion transitions unique to this compound. This involves optimizing ionization parameters (commonly electrospray ionization, ESI, for peptides) and collision energy to produce characteristic fragment ions. Multiple Reaction Monitoring (MRM) mode is frequently used in quantitative LC-MS/MS for its sensitivity and selectivity.
LC-MS/MS methods are particularly valuable for trace analysis, allowing for the detection and quantification of this compound at very low concentrations, which is often the case in research samples. The selectivity of MS/MS helps mitigate matrix effects encountered with complex samples.
Bioanalytical Method Validation for Research Applications
Bioanalytical method validation is a crucial process to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose, particularly when quantifying an analyte in biological or complex research matrices. For the quantitative analysis of this compound in research applications, validation parameters typically assessed include:
Accuracy: The closeness of the measured value to the true value.
Precision: The reproducibility of the measurements under defined conditions (within-run and between-run precision).
Selectivity/Specificity: The ability of the method to uniquely measure this compound in the presence of other components in the matrix.
Sensitivity: Determined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ), representing the lowest concentration that can be detected or reliably quantified, respectively.
Linearity and Range: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range.
Recovery: The efficiency of the sample preparation method in extracting the analyte from the matrix.
Stability: Assessing the stability of this compound in the matrix under various storage and handling conditions.
Imaging Techniques for Cellular Localization of this compound (if applicable)
Imaging techniques can provide valuable information about the cellular localization of a compound, revealing where it accumulates or interacts within a cell. For a bacteriocin like this compound, understanding its cellular localization could provide insights into its mechanism of action, particularly if it targets specific cellular structures or needs to reach a certain cellular compartment to exert its effect.
Techniques such as fluorescence microscopy, confocal microscopy, or potentially even advanced mass spectrometry imaging (like LA-ICP-MS if this compound were labeled with a detectable element) could potentially be applied to study this compound localization. These methods often require labeling the molecule of interest with a fluorescent tag or other probe that does not interfere with its biological activity. Alternatively, immunofluorescence techniques using antibodies specific to this compound could be employed.
While the search results did not provide specific examples of imaging techniques being used to determine the cellular localization of this compound, these methodologies represent potential avenues for future research to visualize the interaction of this compound with bacterial or host cells. Studies on protein localization in bacteria, for instance, utilize imaging to understand how proteins are targeted to specific cellular sites, sometimes influenced by factors like membrane curvature.
Ecological and Environmental Aspects of Curvaticin
Role of Curvaticin in Microbial Ecology and Competition
Bacteriocins like this compound are peptides secreted by bacteria that exhibit antimicrobial properties, primarily targeting closely related species. This provides the producing strain with a competitive advantage within its ecological niche by inhibiting or killing competing microorganisms, thereby securing access to limited resources and space. nih.govscielo.br Lactobacillus curvatus strains producing curvaticins, such as Curvacin A, this compound 13, this compound 422, and this compound LB65, have been isolated from various environments, including fermented meat products and traditional fermented milk. mdpi.comaensiweb.com Their production contributes to controlling the microbial population in these complex ecosystems.
The inhibitory spectrum of this compound can vary depending on the specific this compound and the target organism. This compound LB65, for instance, has demonstrated inhibitory activity against a range of food-spoiling bacteria and foodborne pathogens, including Listeria monocytogenes, Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. aensiweb.com this compound FS47 is inhibitory to Listeria monocytogenes, as well as various Lactobacillus, Pediococcus, Enterococcus, and Bacillus species. researchgate.netasm.org This broad or narrow range of activity dictates which microorganisms are affected, shaping the local microbial community structure.
The production of this compound is a key strategy for L. curvatus to compete for nutrients and survival in its environment. mdpi.comd-nb.info In fermented food systems, the ability of L. curvatus to produce bacteriocins helps control the growth of specific bacteria and competitive microbial communities, contributing to the safety and quality of the product. mdpi.com
Inter-species Communication and Allelopathy
While the primary function of bacteriocins like this compound is often described in terms of direct competition through antimicrobial action, their role can also extend to more nuanced inter-species interactions. Bacteriocins can act as signaling molecules in microbial communities, influencing the behavior of other bacteria beyond direct killing or inhibition. This can be considered a form of microbial communication.
Allelopathy, in a broader ecological context, refers to the chemical inhibition of one organism by another. In the microbial world, bacteriocins are prime examples of allelopathic compounds, where the producing bacterium releases a substance (this compound) into the environment to negatively impact the growth or activity of neighboring microbial populations. scribd.comaghalibrary.combhumipublishing.com This chemical warfare provides the producing strain with a selective advantage.
Studies on bacteriocins, including some curvaticins, highlight their role in creating a competitive environment and competing for nutrients. nih.gov The production of these antimicrobial peptides is a main strategy for microorganisms to survive and compete for limited resources in their ecosystem. mdpi.com
Environmental Stability and Degradation (non-toxicological)
The environmental fate of this compound is influenced by its stability under various conditions and its susceptibility to degradation. The stability of bacteriocins is a crucial factor in determining their persistence and effectiveness in a given environment.
Curvaticins have been reported to exhibit stability across a range of pH values and temperatures. This compound LB65, for instance, is stable between pH 4-10 and is heat resistant, maintaining activity even after treatment at 121°C for 15 minutes. aensiweb.com this compound L442 is active at pH values between 4.0 and 9.0 and retains activity after incubation at 121°C for 5 minutes. researchgate.net this compound FS47 is also described as a heat-stable bacteriocin (B1578144). researchgate.netasm.org This stability to heat and pH suggests that this compound can remain active in diverse environmental conditions, including those encountered in food processing and fermentation. researchgate.netheraldopenaccess.us
However, bacteriocins, being proteinaceous in nature, are generally susceptible to proteolytic degradation by enzymes. The decrease in the activity of bacteriocins, including this compound LB65, at the end of the growth period of the producing culture can be attributed to degradation by extracellular proteolytic enzymes. aensiweb.comkosfaj.org this compound L442 was found to be inactivated by proteolytic enzymes and alpha-amylase, while lipase (B570770) had no severe effect. researchgate.net this compound LB65 was sensitive to protease but insensitive to lipase and α-amylase. aensiweb.com This enzymatic degradation is a natural process that can limit the persistence of this compound in environments rich in proteolytic activity.
The decrease in bacteriocin activity over time can also be influenced by factors such as re-adsorption by the surface of the producing cell or protein aggregation. kosfaj.org Environmental factors such as salt concentration can also affect bacteriocin production and potentially stability. nih.gov
Future Research Directions and Translational Perspectives for Curvaticin
Exploration of Undiscovered Biological Activities (e.g., anti-inflammatory, anti-biofilm)
Beyond its established role as an antimicrobial agent, the potential for curvaticin to possess other significant biological activities, such as anti-inflammatory and anti-biofilm properties, is an active area of investigation. Research into other natural compounds and bacteriocins suggests that these molecules can exhibit multifaceted actions, including the inhibition of inflammation and the disruption of microbial biofilms nih.govchiet.edu.egmdpi.commdpi.com. For instance, studies on diterpenes and coumarin (B35378) derivatives have demonstrated combined anti-inflammatory and anti-biofilm effects, highlighting the possibility that this compound, or its derivatives, could also exert such activities nih.govchiet.edu.eg. Addressing inflammation is considered crucial in managing bacterial infections and combating biofilms nih.gov. Inhibiting biofilm formation is seen as a promising strategy against infections caused by drug-resistant bacteria chiet.edu.eg. Further research is essential to determine if this compound exhibits these properties and to elucidate the mechanisms behind any observed effects.
Development of Advanced Delivery Systems (conceptual, not dosage)
To enhance the efficacy, stability, and targeted delivery of this compound, the development of advanced delivery systems is a critical future direction. These conceptual systems aim to optimize how this compound is transported and released, ensuring it reaches the intended site of action efficiently. Advanced drug delivery strategies, including the use of liposomes, nanoparticles, and other vesicular carriers, offer potential benefits such as improved bioavailability, controlled release kinetics, and targeted delivery to specific cells or tissues gsconlinepress.comopenaccessjournals.comuclouvain.bepreprints.org. Nanotechnology, with its ability to create carriers on a nanoscale, is particularly promising for encapsulating and delivering therapeutic agents like this compound, potentially improving their stability and cellular uptake openaccessjournals.compreprints.org. Stimuli-responsive delivery systems, designed to release their payload in response to specific environmental triggers, also represent an innovative approach that could be applied to this compound to achieve localized activity openaccessjournals.com.
Chemoinformatics and Rational Design of this compound-based Molecules
The application of chemoinformatics and rational design principles offers powerful avenues for dissecting the structure-activity relationships of this compound and engineering novel molecules with improved characteristics. Rational drug design involves the creation of new therapeutic agents based on a detailed understanding of their biological targets wikipedia.org. This approach often utilizes computational modeling to design molecules that can effectively interact with specific biological structures wikipedia.org. By employing chemoinformatics tools, researchers can analyze the molecular structure of this compound, identify key features contributing to its activity, and predict the effects of structural modifications researchgate.netnih.gov. This knowledge can then guide the rational design of this compound analogs or mimetics with potentially enhanced antimicrobial potency, a broader spectrum of activity, or increased stability researchgate.netnih.gov. The integration of bioinformatics and computational chemistry is fundamental to these rational design efforts researchgate.net.
Applications in Agricultural and Veterinary Sciences (e.g., animal feed, biopreservatives in food)
Data Table: Potential Applications of this compound
| Application Area | Specific Use Cases | Relevance to this compound |
| Food Industry | Biopreservation of meat, dairy, and seafood products | Inhibitory activity against foodborne pathogens like L. monocytogenes, extending shelf life researchgate.netscispace.com |
| Animal Feed | Growth promotion, control of gut pathogens | Potential to improve animal health, reduce reliance on antibiotics, and modulate gut flora scielo.brscielo.brmultikraft.comveterinariadigital.com |
| Veterinary Medicine | Treatment or prevention of bacterial infections | Antimicrobial properties against relevant animal pathogens, offering alternative therapeutic options scielo.brscielo.br |
Emerging Methodologies in this compound Research (e.g., AI in drug discovery)
Predicting novel biological activities based on its structural characteristics and existing biological data.
Optimizing fermentation processes to maximize this compound yield and purity.
Designing modified this compound structures with enhanced properties or targeted activity roche.com.
Identifying potential synergistic combinations of this compound with other antimicrobial agents nih.gov.
Accelerating the screening and characterization of new this compound-producing microbial strains.
Addressing Research Challenges and Opportunities for this compound
Despite the significant potential of this compound, several challenges need to be addressed to fully realize its applications. A key challenge, common to many antimicrobial agents, is the potential for target bacteria to develop resistance nih.govfrontiersin.org. Future research must focus on understanding the mechanisms of resistance to this compound and developing strategies to overcome or prevent it, such as exploring its use in combination therapies nih.govnih.govfrontiersin.org. Another hurdle is the development of cost-effective and scalable methods for the production and purification of this compound for industrial use scielo.brresearchgate.net. While purification techniques exist, improving efficiency for large-scale production remains an important objective scielo.br. Opportunities lie in leveraging genetic and molecular techniques to improve this compound production strains and optimize fermentation conditions mdpi.com. Furthermore, a deeper understanding of the precise molecular mechanisms by which this compound interacts with target cells is crucial for rational design and targeted applications scielo.brnih.gov.
Q & A
Q. What molecular mechanisms underlie Curvaticin’s antimicrobial activity, and how can they be experimentally validated?
this compound’s activity is linked to pore formation in bacterial membranes and inhibition of cell wall synthesis. To validate this, researchers can employ transmission electron microscopy (TEM) to visualize membrane disruption and minimum inhibitory concentration (MIC) assays to quantify efficacy against target pathogens. For genetic validation, knockout strains of Lactobacillus curvatus (the producer) can be engineered to silence this compound genes, followed by comparative growth inhibition assays .
Q. What standardized protocols exist for isolating and purifying this compound from microbial cultures?
Purification typically involves ammonium sulfate precipitation, followed by hydrophobic interaction chromatography (HIC) and reversed-phase high-performance liquid chromatography (RP-HPLC). Critical parameters include pH stability (optimal range: 5.0–6.5) and protease inhibition during extraction. A stepwise protocol is detailed in Analytical Chemistry guidelines, emphasizing reproducibility across labs .
Q. How does this compound’s spectrum of activity compare to other class IIa bacteriocins?
this compound exhibits broader activity against Gram-positive pathogens (e.g., Listeria monocytogenes) but limited efficacy against Gram-negative species. Comparative studies using agar diffusion assays and time-kill curves reveal its potency is pH-dependent, with optimal activity at pH 5.5–6.0. Data contradictions in literature often stem from variations in assay conditions (e.g., agar composition, inoculum size) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported minimum effective concentrations (MECs) across studies?
Discrepancies in MECs arise from differences in bacterial strain virulence, growth phase, and matrix effects (e.g., food vs. lab media). To address this, researchers should:
- Standardize inoculum preparation using optical density (OD600) calibration.
- Include positive controls (e.g., nisin) and validate results via liquid chromatography-mass spectrometry (LC-MS) to confirm peptide integrity.
- Perform meta-analyses of published data to identify confounding variables .
Q. How can in silico modeling improve the design of this compound analogs with enhanced stability?
Computational tools like molecular dynamics (MD) simulations predict structural stability under varying pH and temperature conditions. For example, substituting aspartic acid residues at positions 12 and 19 with non-polar amino acids (e.g., valine) reduces charge repulsion in acidic environments, as shown in Journal of Biomolecular Structure and Dynamics .
Q. What methodologies quantify this compound’s synergistic effects with organic acids in complex matrices?
Fractional inhibitory concentration (FIC) indices and checkerboard assays are used to assess synergy. Recent studies combine these with flow cytometry to measure membrane permeability changes in Listeria when this compound is paired with lactic acid. Statistical validation requires Bland-Altman analysis to confirm agreement between technical replicates .
Q. How do regulatory pathways in L. curvatus influence this compound production under stress conditions?
Transcriptomic analysis via RNA-seq identifies upregulation of curA and curB genes under osmotic stress (0.3 M NaCl). Chromatin immunoprecipitation (ChIP) further reveals promoter binding by the stress-response regulator SigB. Conflicting data on carbon source regulation (e.g., glucose vs. fructose) warrant chemostat-based cultivation to isolate nutrient-specific effects .
Data Analysis and Reproducibility
Q. What statistical frameworks address variability in this compound’s antibiofilm activity assays?
Mixed-effects models account for batch-to-bbatch variability in biofilm biomass measurements (via crystal violet staining). Normalization to negative controls and outlier detection using Grubbs’ test improve reliability. A 2024 Applied and Environmental Microbiology study recommends ≥6 biological replicates for biofilm studies due to high intrinsic variability .
Q. How can researchers validate this compound’s in vivo efficacy without conflicting with ethical guidelines?
Use Galleria mellonella larvae models as a pre-mammalian screening step. Dose-response curves (0.1–2.5 mg/kg) in larvae infected with L. monocytogenes show 80% survival at 48 hours. For mammalian studies, adhere to ARRIVE 2.0 guidelines, including randomization and blinding protocols to minimize bias .
Q. What meta-analysis techniques reconcile contradictory findings on this compound resistance mechanisms?
Network meta-analysis aggregates data from studies on resistant Listeria strains, identifying common mutations (e.g., mprF gene deletions). Sensitivity analyses exclude low-quality studies (e.g., those lacking MIC validation), while Trim-and-Fill tests adjust for publication bias. A 2023 review in Frontiers in Microbiology highlights membrane lipid remodeling as a key resistance pathway .
Methodological Best Practices
- Experimental Design : Use factorial designs (e.g., 2×2 ANOVA) to test interactions between this compound concentration and environmental factors .
- Data Reporting : Follow CONSORT guidelines for in vivo studies and MIAME standards for omics data .
- Ethical Compliance : Obtain institutional approval (IRB/IACUC) for studies involving animal or human-derived pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
